molecular formula C16H28O6P2 B1329397 Tetraethyl p-xylylenediphosphonate CAS No. 4546-04-7

Tetraethyl p-xylylenediphosphonate

Cat. No.: B1329397
CAS No.: 4546-04-7
M. Wt: 378.34 g/mol
InChI Key: XTKQUBKFKSHRPS-UHFFFAOYSA-N
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Description

Tetraethyl p-xylylenediphosphonate is an organophosphorus compound with the molecular formula C16H28O6P2. It is a white to almost white powder or crystalline solid. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethyl p-xylylenediphosphonate can be synthesized through the reaction of p-xylylene dibromide with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

p-xylylene dibromide+2(C2H5O)3PTetraethyl p-xylylenediphosphonate+2HBr\text{p-xylylene dibromide} + 2 \text{(C}_2\text{H}_5\text{O)}_3\text{P} \rightarrow \text{this compound} + 2 \text{HBr} p-xylylene dibromide+2(C2​H5​O)3​P→Tetraethyl p-xylylenediphosphonate+2HBr

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding phosphonic acids.

    Reduction: It can be reduced to form phosphonates with lower oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Lower oxidation state phosphonates.

    Substitution: Substituted phosphonates with various functional groups.

Scientific Research Applications

Tetraethyl p-xylylenediphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraethyl p-xylylenediphosphonate involves its ability to participate in various chemical reactions due to the presence of phosphonate groups. These groups can form stable complexes with metals and other molecules, making it useful in catalysis and material science. The molecular targets and pathways involved depend on the specific application, such as forming stable COFs in materials science .

Comparison with Similar Compounds

  • Tetraethyl methylenediphosphonate
  • Tetraethyl ethylenediphosphonate
  • Tetraethyl butylenediphosphonate

Comparison: Tetraethyl p-xylylenediphosphonate is unique due to the presence of the p-xylylene group, which provides rigidity and stability to the molecule. This makes it particularly useful in the synthesis of stable COFs and other materials. In contrast, other similar compounds like tetraethyl methylenediphosphonate and tetraethyl ethylenediphosphonate have more flexible structures, which may not provide the same level of stability in certain applications.

Biological Activity

Tetraethyl p-xylylenediphosphonate (TEPXD) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the context of protein aggregation and disaggregation processes. This article provides a detailed overview of its biological activity, including its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

TEPXD is classified under bisphosphonates, which are known for their ability to inhibit bone resorption. The chemical formula for TEPXD is C16H28O6P2C_{16}H_{28}O_6P_2 with a molecular weight of 378.34 g/mol. Its structure consists of two phosphonate groups attached to a p-xylylene linker, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

TEPXD has been primarily studied for its role in modulating protein aggregation, particularly in neurodegenerative diseases where amyloid fibril formation is a critical concern. The following mechanisms have been identified:

  • Inhibition of Protein Aggregation : TEPXD has been shown to inhibit the aggregation of proteins such as tau and amyloid-beta, which are implicated in Alzheimer's disease. This inhibition is believed to occur through the stabilization of monomeric forms of these proteins, preventing them from forming toxic aggregates .
  • Disaggregation Properties : Recent studies indicate that TEPXD may facilitate the disaggregation of pre-formed amyloid fibrils. This property is particularly valuable in therapeutic contexts where the removal of toxic aggregates can restore normal cellular function .

Research Findings and Case Studies

Several key studies have elucidated the biological activity of TEPXD:

  • Protein Disaggregation Study : In a study investigating the role of disaggregases in protein recovery, TEPXD was utilized to enhance the solubility of aggregated proteins in model systems. The results demonstrated that TEPXD effectively reduced aggregation levels and promoted the recovery of functional proteins .
  • Tau Fragment Aggregation Kinetics : Research involving the tau 304–380 fragment revealed that TEPXD influences the kinetics of amyloid fibril formation. The addition of TEPXD significantly altered the aggregation profile, suggesting its potential as a therapeutic agent for tauopathies .
  • Comparative Analysis with Other Compounds : In comparative studies with other bisphosphonates and aggregation inhibitors, TEPXD exhibited unique properties that distinguished it from traditional agents. For instance, while other compounds showed varying degrees of inhibition on primary nucleation pathways, TEPXD's effectiveness was noted primarily in secondary pathways, indicating a different mechanism of action .

Data Tables

The following table summarizes key findings from various studies on TEPXD's biological activity:

Study ReferenceBiological ActivityKey Findings
Protein DisaggregationEnhanced solubility and recovery of functional proteins from aggregates.
Tau Fragment AggregationAltered kinetics leading to reduced amyloid fibril formation.
Comparative AnalysisUnique effects on secondary nucleation pathways compared to other bisphosphonates.

Properties

IUPAC Name

1,4-bis(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-9-11-16(12-10-15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKQUBKFKSHRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952864
Record name Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate)
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Molecular Weight

378.34 g/mol
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CAS No.

4546-04-7
Record name P,P,P′,P′-Tetraethyl P,P′-[1,4-phenylenebis(methylene)]bis[phosphonate]
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Record name Phosphonic acid, P,P'-(1,4-phenylenebis(methylene))bis-, P,P,P',P'-tetraethyl ester
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Record name Tetraethyl p-xylylenediphosphonate
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Record name Phosphonic acid, P,P'-[1,4-phenylenebis(methylene)]bis-, P,P,P',P'-tetraethyl ester
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Record name Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate)
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Record name Tetraethyl [1,4-phenylenebis(methylene)]bisphosphonate
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Record name Tetraethyl p-xylylenediphosphonate
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Synthesis routes and methods I

Procedure details

α, α′-Dibromo-p-xylene (5.28 g, 20 mmol, 1 equiv.) and triethyl phosphite (10.3 mL, 60 mmol, 3 equiv.) were placed in a flask with a magnetic stirring bar. A distillation apparatus was attached to collect ethyl bromide formed along with the reaction. The mixture was immersed in an oil bath and heated to 130° C. for 2 h. After cooling down, white crystal crushed out and recrystalized from hexane to give the product (6.74 g, 89% yield). 1H NMR (CDCl3) δ7.24 (s, 4H), 4.00 (m, 8H), 3.12 (d, 4H, J=20.2 Hz), 1.23 (t, 12H, J=7.0 Hz).
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

A mixture of α,α′-dichloro-p-xylene (20 g, 0.114 mol) and triethyl phosphite (60 ml) was refluxed at 180° C. overnight. 80 ml of hexanes was added, and white crystals were formed immediately. Then the mixture was cooled at 0° C., and the product was collected, washed three times with 40 ml of hexanes and isolated in 94.4% (40.8 g) yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tetraethyl p-xylylenediphosphonate contribute to the luminescent properties of the TFB-TEXDP-COF?

A1: this compound (TEXDP) plays a crucial role in forming an olefin linkage with 1,3,5-triformylbenzene (TFB) through the Horner-Wadsworth-Emmons reaction. [] This reaction results in the formation of a highly conjugated system within the TFB-TEXDP-COF structure. The extended conjugation, facilitated by the olefin linker derived from TEXDP, enhances the delocalization of electrons within the COF framework. This increased electron delocalization is directly responsible for the impressive fluorescence quantum yield of up to 41% observed in TFB-TEXDP-COF. [] Essentially, TEXDP contributes to the material's ability to absorb light and re-emit it as fluorescence, making it highly luminescent.

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